![molecular formula C10H8N2O2S B2983843 (Quinazolin-4-ylsulfanyl)-acetic acid CAS No. 63586-46-9](/img/structure/B2983843.png)
(Quinazolin-4-ylsulfanyl)-acetic acid
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Description
(Quinazolin-4-ylsulfanyl)-acetic acid, also known as 4-QSAA, is an organosulfur compound with a quinazoline moiety. It is a derivative of acetic acid and is used in various scientific research applications. 4-QSAA has been studied for its potential medicinal properties, as well as its ability to act as a catalyst in various chemical reactions. 4-QSAA has been studied for its ability to act as an antioxidant, to modulate the activity of certain enzymes, and to act as an anti-inflammatory agent.
Scientific Research Applications
It appears that there is limited direct information available on the specific scientific research applications of “(Quinazolin-4-ylsulfanyl)-acetic acid”. However, we can infer potential applications based on the chemical structure and known activities of similar compounds, such as quinazolinones, which are known to have a wide range of biological activities . Below are some potential applications categorized by field:
Medicinal Chemistry
Quinazolinones have been studied for their therapeutic potential. The structural features of quinazoline derivatives are often explored to target specific biological pathways . It’s plausible that “(Quinazolin-4-ylsulfanyl)-acetic acid” could be used in the design of new drugs targeting various diseases.
Proteomics Research
Given that “(Quinazolin-4-ylsulfanyl)-acetic acid” is sold by proteomics research suppliers , it may be used in the study of proteins and in understanding the structure-function relationship within biological systems.
properties
IUPAC Name |
2-quinazolin-4-ylsulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMKTFWOCNJXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinazolin-4-ylsulfanyl)-acetic acid |
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